molecular formula C12H16Cl2F2N2O B1412739 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride CAS No. 2206264-48-2

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride

Cat. No.: B1412739
CAS No.: 2206264-48-2
M. Wt: 313.17 g/mol
InChI Key: RHGJHHAQOUPKBP-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a difluorophenyl group attached to a piperazine ring, which is further connected to an ethanone moiety

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluoroaniline and piperazine.

    Reaction Conditions: The reaction between 3,4-difluoroaniline and piperazine is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as manganese dioxide.

    Formation of Intermediate: The initial reaction results in the formation of an intermediate compound, which is then further reacted with ethanone to yield the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the difluorophenyl group can be replaced with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Common reagents used in these reactions include dichloromethane, manganese dioxide, sodium borohydride, and various catalysts. .

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential therapeutic properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates in the pharmaceutical industry.

    Chemical Research:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group and piperazine ring play a crucial role in its binding affinity and activity. The compound may exert its effects through modulation of signaling pathways and inhibition or activation of specific enzymes .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O.2ClH/c13-10-2-1-9(7-11(10)14)12(17)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGJHHAQOUPKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC(=C(C=C2)F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride
Reactant of Route 6
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride

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